molecular formula C16H17N9 B6443672 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine CAS No. 2548981-73-1

9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6443672
CAS No.: 2548981-73-1
M. Wt: 335.37 g/mol
InChI Key: JNRPLVHNZPDGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure combining a purine base with a pyrazolo[1,5-a]pyrimidine moiety, linked via a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrazoles and β-diketones, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives, often using nucleophilic substitution reactions.

    Introduction of the Purine Moiety: The final step involves the coupling of the piperazine-linked pyrazolo[1,5-a]pyrimidine with a purine derivative, typically through a condensation reaction facilitated by catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the purine and pyrazolo[1,5-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It is particularly studied for its potential anticancer properties, as it can interfere with cell proliferation pathways.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a potential candidate for treating diseases such as cancer, viral infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.

    Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have different biological roles but share structural similarities.

Uniqueness

What sets 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine apart is its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development in pathogens or cancer cells.

Properties

IUPAC Name

9-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-22-11-19-14-15(22)17-10-18-16(14)24-8-6-23(7-9-24)12-3-5-25-13(21-12)2-4-20-25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRPLVHNZPDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=NN5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.